Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound notable for its diverse structural components and potential applications in medicinal chemistry and materials science. This compound integrates a quinoxaline moiety, an oxadiazole unit, and an azetidine ring, contributing to its unique chemical properties and biological activities.
The compound's synthesis and characterization have been explored in various chemical literature, focusing on its synthetic routes and biological relevance. While specific commercial sources for this exact compound may be limited, derivatives and related structures have been discussed in the context of organic synthesis and pharmacology.
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone falls under the category of heterocyclic compounds. It features multiple heteroatoms (nitrogen and sulfur) within its structure, which is characteristic of many biologically active molecules.
The synthesis of quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can involve several steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical conditions include the use of solvents like dimethylformamide or dichloromethane under inert atmospheres to prevent moisture interference.
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone features a complex molecular architecture characterized by:
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 284.34 g/mol.
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical transformations:
Common reagents used in reactions involving this compound include:
The mechanism of action for quinoxalin derivatives often involves interaction with biological targets such as enzymes or receptors. The quinoxaline moiety has been shown to interact with DNA and proteins, potentially leading to:
Data from studies suggest that quinoxaline derivatives exhibit varying degrees of biological activity depending on their substituents and structural configurations.
Quinoxalin derivatives generally exhibit:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | Approximately 284.34 g/mol |
Melting Point | Not well-defined; varies based on substitution |
Stability | Stable under standard laboratory conditions |
Quinoxalin derivatives have significant potential applications in various scientific fields:
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a structurally complex hybrid molecule integrating three pharmacologically significant heterocyclic systems: quinoxaline, azetidine, and 1,2,4-oxadiazole. With the molecular formula C₁₈H₁₃N₅O₂S and a molecular weight of 363.40 g/mol, this compound exhibits distinctive structural features critical to its biological interactions [2]. The SMILES notation (O=C(c₁cnc₂ccccc₂n₁)N₁CC(c₂nc(-c₃ccsc₃)no₂)C₁) encapsulates the molecular architecture where the quinoxaline moiety connects to the azetidine nitrogen via a carbonyl linker, while the azetidine’s C3 position bears the thiophene-appended oxadiazole ring [2]. This section delineates systematic synthetic approaches and optimization strategies for assembling this tripartite scaffold.
The convergent synthesis of this hybrid framework typically follows a 3–4 step sequence that prioritizes modular assembly of the oxadiazole-azetidine fragment before final coupling with functionalized quinoxaline. A representative pathway involves:
Table 1: Comparative Multi-Step Synthetic Pathways
Sequence Order | Key Intermediate | Yield (%) | Purity (%) |
---|---|---|---|
Oxadiazole → Azetidine | 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine | 62 | 95 |
Azetidine → Quinoxaline | Quinoxaline-2-carbonyl chloride | 78 | 98 |
Linear Assembly | Unprotected azetidine-oxadiazole | 51 | 90 |
Alternative routes employing linear approaches—starting with quinoxaline-azetidine fragment synthesis followed by oxadiazole grafting—show lower efficiency (51% overall yield) due to oxadiazole cyclization incompatibility with pre-existing amide bonds .
Azetidine ring construction predominantly utilizes (3-aminopropyl)oxadiazole precursors in intramolecular cyclizations. Key mechanistic pathways include:
Microwave-assisted cyclizations (100–120°C, 30 min) enhance azetidine yields to 85–92% by accelerating the rate-determining ring-closure step while suppressing polymerization by-products common in thermal methods .
The 1,2,4-oxadiazole ring is forged through two principal methods leveraging thiophene-3-carboxylic acid derivatives:
Table 2: Oxadiazole Formation Method Comparison
Method | Conditions | Yield (%) | Reaction Time | Regioselectivity |
---|---|---|---|---|
POCl₃ Cyclodehydration | 80°C, 4h | 95 | Moderate | High (95:5) |
Tf₂O/Pyridine | RT, 1h | 88 | Rapid | Excellent (99:1) |
DBU-Mediated Cyclization | 60°C, 2h | 93 | Fast | High (97:3) |
Thiophene ring stability remains paramount during these reactions—microwave assistance (100W, 150°C) reduces decomposition from 15% to <5% by shortening exposure to harsh dehydrating agents [4].
The final quinoxaline-azetidine connection employs carbonylative coupling between quinoxaline-2-carboxylic acid and the azetidine nitrogen:
Table 3: Methanone Linkage Formation Efficiency
Coupling Method | Catalyst/Activator | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Acid Chloride | None | CH₂Cl₂ | 0°C → RT | 78 |
EDC/HOBt | DMAP | THF | 65°C | 85 |
Carbonylative Coupling | Pd(PPh₃)₄, CO | Dioxane | 80°C | 70 |
Steric hindrance from C3-substituted quinoxalines reduces coupling yields by 15–20%, necessitating elevated temperatures (80°C) or high-pressure CO (5 atm) in palladium-mediated approaches [5].
Solvent polarity and catalyst selection critically influence cyclization and coupling efficiencies:
Table 4: Optimized Conditions for Key Steps
Reaction Step | Optimal Solvent | Catalyst/Additive | Efficiency Gain |
---|---|---|---|
Oxadiazole Cyclodehydration | Anhydrous DMF | POCl₃ (1.5 eq.) | Yield ↑ 15% |
Azetidine Ring Closure | Toluene/H₂O (biphasic) | Aliquat 336 (5 mol%) | Conversion ↑ 20% |
Quinoxaline-Azetidine Coupling | DCE | AlMe₃ (1 eq.) | Time ↓ 4h, Yield ↑ 10% |
Electrochemical methods recently demonstrated promise for C–H functionalization of quinoxaline precursors, enabling direct C3-amination under catalyst-free conditions (CH₃CN/LiClO₄, 1.2V), though applicability to this specific hybrid remains exploratory [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1